N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC15195600
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O2S |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O2S/c1-11-15(24-17(18-11)21-8-3-4-9-21)16(23)20-14-7-5-6-13(10-14)19-12(2)22/h3-10H,1-2H3,(H,19,22)(H,20,23) |
| Standard InChI Key | HSMNKPYEHIMYFE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Introduction
N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. It is characterized by its complex molecular structure, which includes an acetylamino group attached to a phenyl ring, a thiazole ring, and a pyrrole moiety. This arrangement of functional groups contributes to its diverse chemical reactivity and biological activity, particularly in medicinal chemistry and materials science.
Molecular Formula and Weight
-
Molecular Formula: Not explicitly provided in the search results, but typically represented by its structural components.
-
Molecular Weight: Approximately 298.35 g/mol.
Solubility and Stability
The compound is generally more soluble in polar solvents due to the presence of the acetylamino group. It exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Chemical Reactivity
N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo several chemical reactions, often monitored using chromatographic techniques to assess conversion rates and product formation.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical routes that require specific reagents and conditions tailored to achieve the desired structure. Catalysts and solvents are crucial for optimizing yields and purity. Reaction conditions such as temperature, time, and pH are critical for successful synthesis.
Biological Activities and Potential Applications
Research indicates that N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been explored for its anti-inflammatory and anticancer properties. It may act as an inhibitor by binding to active sites on enzymes, thereby modulating their activity.
Mechanism of Action
The compound's mechanism of action involves interactions with specific biological targets such as enzymes or receptors. Molecular docking studies suggest favorable interactions with amino acid residues critical for enzyme function.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Thiazole ring, acetylamino group, pyrrole moiety | Complex structure with potential therapeutic applications |
| N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Similar thiazole and pyrrole components but with a butyl group | Different alkyl chain length affecting solubility and activity |
| N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide | Pyrazole ring instead of thiazole, with a hydrazine moiety | Different heterocyclic core and functional groups |
Research Findings and Future Directions
Preliminary studies highlight the compound's potential in drug development due to its ability to interact with biological macromolecules. Further research is needed to fully explore its therapeutic potential, particularly in inflammation and cancer pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume